

Physicochemical Properties of 7-Fluoro-1H-Indazole: A Technical Guide

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Compound of Interest

Compound Name: 7-fluoro-1H-indazole

Cat. No.: B1343710

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **7-fluoro-1H-indazole**, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom can profoundly influence a molecule's metabolic stability, binding affinity, and membrane permeability, making a thorough understanding of its physicochemical profile essential for rational drug design and development.

Core Physicochemical Data

The following table summarizes the available quantitative data for **7-fluoro-1H-indazole** and its closely related isomer, 4-fluoro-1H-indazole, for comparative purposes. It is important to note that some of the listed values are predicted and should be confirmed by experimental determination.

Property	7-Fluoro-1H-Indazole	4-Fluoro-1H-Indazole (Isomer for comparison)	Data Type
Molecular Formula	C ₇ H ₅ FN ₂	C ₇ H ₅ FN ₂	-
Molecular Weight	136.13 g/mol [1][2]	136.13 g/mol [3]	-
Melting Point	Not available	130.0 to 134.0 °C[3][4]	Experimental
Boiling Point	274.9 °C at 760 mmHg[1]	274.892 °C at 760 mmHg[4]	Experimental
Density	1.37 g/cm ³ [1]	1.371 g/cm ³ [4]	Experimental
pKa	Not available	13.21 ± 0.40[4]	Predicted
LogP	Not available	1.70200[4]	Predicted
Aqueous Solubility	Not available	DMSO (Slightly), Methanol (Slightly)[4]	Qualitative
Appearance	Yellow crystalline powder[2]	Yellow-green powder/crystals[3]	-

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are outlined below. These protocols are standard procedures and can be readily adapted for the characterization of **7-fluoro-1H-indazole**.

Melting Point Determination

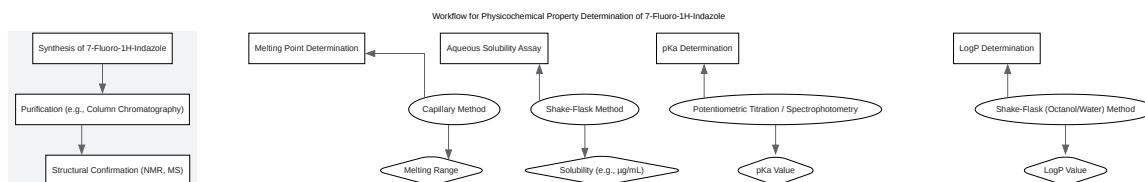
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase and is a crucial indicator of purity.

Methodology:

- A small, finely powdered sample of the organic compound is packed into a capillary tube, sealed at one end.

- The capillary tube is placed in a heating apparatus, such as a Mel-Temp apparatus or a Thiele tube filled with a high-boiling point oil.
- The sample is heated slowly, at a rate of approximately 1-2 °C per minute, to ensure thermal equilibrium.
- The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting) are recorded. This range is the melting point of the compound.[5]

Workflow for Physicochemical Property Determination



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Caption: Workflow for the synthesis, purification, and experimental determination of key physicochemical properties of **7-fluoro-1H-indazole**.

pKa Determination

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a molecule with basic nitrogens, like indazole, the pKa of the conjugate acid is typically determined.

Methodology (Potentiometric Titration):

- A precise amount of **7-fluoro-1H-indazole** is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has low aqueous solubility.
- The solution is made acidic by adding a standard solution of a strong acid (e.g., 0.1 M HCl).
[\[6\]](#)
- The solution is then titrated with a standard solution of a strong base (e.g., 0.1 M NaOH), and the pH is monitored continuously using a calibrated pH meter.[\[6\]](#)
- The titration is continued until the pH reaches a plateau in the basic region.
- A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve.[\[7\]](#)

Aqueous Solubility Determination

Aqueous solubility is a critical parameter that influences the absorption and distribution of a drug candidate.

Methodology (Shake-Flask Method):

- An excess amount of solid **7-fluoro-1H-indazole** is added to a known volume of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[\[8\]](#)
- The resulting suspension is agitated in a sealed container at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[\[9\]](#)
- After equilibration, the undissolved solid is removed by filtration or centrifugation.[\[10\]](#)
- The concentration of the dissolved compound in the clear supernatant is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[\[8\]](#)

LogP Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is defined as the ratio of its concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent at equilibrium.

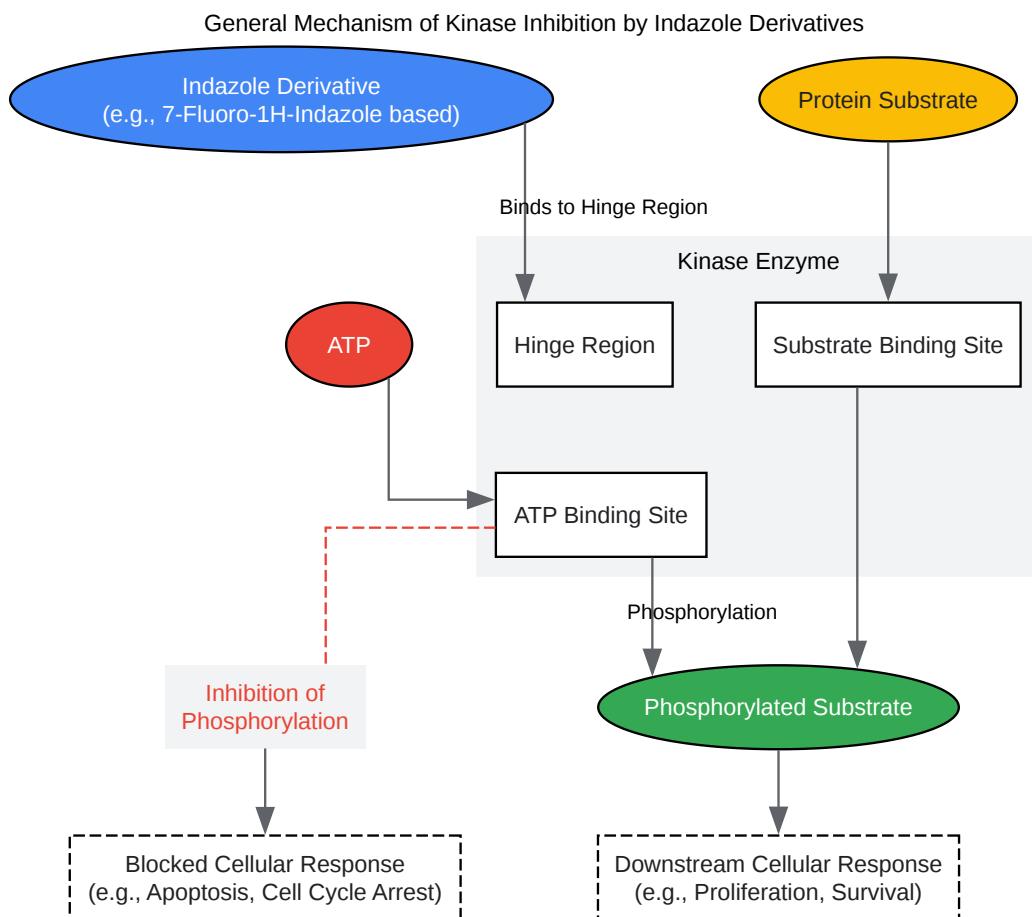
Methodology (Shake-Flask Method):

- A solution of **7-fluoro-1H-indazole** is prepared in a biphasic system of n-octanol and water (or a pH 7.4 buffer), which have been pre-saturated with each other.[11][12]
- The mixture is shaken vigorously to facilitate the partitioning of the compound between the two phases and then allowed to stand until the layers have completely separated.[13]
- Aliquots are carefully taken from both the n-octanol and aqueous layers.[13]
- The concentration of the compound in each phase is determined using an appropriate analytical method, such as HPLC-UV or LC-MS.[12]
- The LogP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[13]

Biological Significance and Potential Signaling Pathways

Indazole derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[1][14][15] Specifically, **7-fluoro-1H-indazole** and its derivatives have been investigated for their potential as therapeutic agents, particularly in oncology.[2] Research on 7-fluoro-1H-indazol-3-amine has highlighted its role as a hinge-binding fragment for various kinase enzymes.[16] Derivatives of this compound have shown promising antitumor activity, potentially through the induction of apoptosis and cell cycle arrest by inhibiting Bcl-2 family members and modulating the p53/MDM2 pathway.[16][17]

General Role of Indazole Derivatives in Kinase Inhibition



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Caption: Indazole derivatives can act as kinase inhibitors by binding to the hinge region of the ATP binding site, preventing the phosphorylation of protein substrates and thereby blocking downstream signaling pathways.

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